Benzyl 2-formylbenzoate
Overview
Description
Benzyl 2-formylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to a 2-formylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formylbenzoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be employed to facilitate the esterification reaction. The use of automated reactors and advanced purification techniques ensures high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-formylbenzoic acid.
Reduction: Benzyl 2-hydroxymethylbenzoate.
Substitution: Benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-formylbenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for investigating metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of benzyl 2-formylbenzoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins, leading to the formation of covalent adducts. This reactivity is exploited in drug design to develop compounds that can selectively modify target proteins and enzymes.
Comparison with Similar Compounds
Methyl 2-formylbenzoate: Similar structure but with a methyl ester group instead of a benzyl group.
Ethyl 2-formylbenzoate: Contains an ethyl ester group, offering different reactivity and solubility properties.
Benzyl benzoate: Lacks the formyl group, resulting in different chemical behavior and applications.
Uniqueness: Benzyl 2-formylbenzoate is unique due to the presence of both a benzyl group and a formyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical transformations makes it a valuable compound in organic chemistry and related fields.
Properties
IUPAC Name |
benzyl 2-formylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-10-13-8-4-5-9-14(13)15(17)18-11-12-6-2-1-3-7-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWWFQYTNGODQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289049 | |
Record name | benzyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113674-51-4 | |
Record name | benzyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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